4-[(3-Bromophenyl)(diphenylphosphoryl)methyl]morpholine
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Overview
Description
4-[(3-Bromophenyl)(diphenylphosphoryl)methyl]morpholine is a complex organic compound with the molecular formula C23H23BrNO2P. It is characterized by the presence of a bromophenyl group, a diphenylphosphoryl group, and a morpholine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromophenyl)(diphenylphosphoryl)methyl]morpholine typically involves the reaction of 3-bromobenzaldehyde with diphenylphosphine oxide and morpholine. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromophenyl)(diphenylphosphoryl)methyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-[(3-Bromophenyl)(diphenylphosphoryl)methyl]morpholine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(3-Bromophenyl)(diphenylphosphoryl)methyl]morpholine involves its interaction with specific molecular targets. The bromophenyl group and the diphenylphosphoryl group play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-[(4-Bromophenyl)(diphenylphosphoryl)methyl]morpholine
- 4-[(3-Chlorophenyl)(diphenylphosphoryl)methyl]morpholine
- 4-[(3-Bromophenyl)(diphenylphosphoryl)methyl]piperidine
Uniqueness
4-[(3-Bromophenyl)(diphenylphosphoryl)methyl]morpholine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C23H23BrNO2P |
---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
4-[(3-bromophenyl)-diphenylphosphorylmethyl]morpholine |
InChI |
InChI=1S/C23H23BrNO2P/c24-20-9-7-8-19(18-20)23(25-14-16-27-17-15-25)28(26,21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-13,18,23H,14-17H2 |
InChI Key |
JKLYLIPOZUZHQN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CC(=CC=C2)Br)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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